REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:13]=[C:14]([CH:19]=[CH:20][C:21]=1[NH:22][NH2:23])[C:15](OC)=[O:16].O>C1(C)C=CC=CC=1>[Cl:11][C:12]1[CH:13]=[C:14]([CH2:15][OH:16])[CH:19]=[CH:20][C:21]=1[NH:22][NH2:23] |f:0.1|
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Name
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|
Quantity
|
190 mL
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Type
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reactant
|
Smiles
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[H-].C(C(C)C)[Al+]CC(C)C
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Name
|
|
Quantity
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9.5 g
|
Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OC)C=CC1NN
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Name
|
|
Quantity
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1 L
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
500 mL
|
Type
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reactant
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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-73 °C
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Type
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CUSTOM
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Details
|
The reaction mixture is stirred at −73° C. for 30 min
|
Rate
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UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
does not rise above −70° C
|
Type
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TEMPERATURE
|
Details
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warmed to −5° C
|
Type
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FILTRATION
|
Details
|
the precipitate is filtered off
|
Type
|
WASH
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Details
|
washed with ethyl acetate (5×500 ml)
|
Type
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CUSTOM
|
Details
|
The organic phase is evaporated
|
Type
|
CUSTOM
|
Details
|
precipitated with petroleum ether/diethyl ether
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
CUSTOM
|
Details
|
The solid which is obtained in this way
|
Type
|
CUSTOM
|
Details
|
is purified chromatographically on silica gel
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=CC(=C1)CO)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |